Dibenzo[j,lmn]phenanthridine
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Overview
Description
Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that belongs to the class of phenanthridines
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.
Scientific Research Applications
Dibenzo[j,lmn]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dibenzo[j,lmn]phenanthridine involves its interaction with various molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing levels of p53 protein and causing fragmentation of PARP-1 . The compound may also interact with bacterial cell walls, affecting their permeability and leading to antibacterial effects .
Comparison with Similar Compounds
Dibenzo[j,lmn]phenanthridine is structurally similar to other phenanthridine derivatives, such as benzo[c]phenanthridine and its analogs These compounds share a polycyclic aromatic core but differ in the arrangement and types of functional groups attached to the rings
List of Similar Compounds
- Benzo[c]phenanthridine
- Phenanthridine
- Sanguinarine
- Chelerythrine
These compounds are often studied for their biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research.
Biological Activity
Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its anticancer, antibacterial, and antitubercular properties.
Synthesis and Structural Variations
This compound can be synthesized through various methods, including palladium-catalyzed reactions. The structural modifications of this compound significantly influence its biological activity. For instance, substituents on the phenanthridine core can alter its affinity for specific biological targets such as topoisomerases and receptors.
Anticancer Activity
This compound derivatives have shown promising anticancer activity across multiple tumor cell lines. In vitro studies indicate that certain derivatives exhibit cytotoxic effects with GI(50) values below 1 μM against leukemia, breast cancer, and prostate cancer cell lines. Notably, compounds with methoxyphenyl substituents tend to demonstrate heightened potency. For example:
Compound | Cell Line | GI(50) Value (μM) |
---|---|---|
6-Amino-11-(3,4,5-trimethoxyphenyl)benzo[c]phenanthridine | NCI Hollow Fiber Assay | <1 |
Compound B | Mtb H37Rv | 4.05 |
These findings suggest that structural features such as the presence of methoxy groups and specific substituents at the 11-position are critical for enhancing anticancer efficacy .
Antibacterial Activity
Research has demonstrated that certain this compound derivatives possess significant antibacterial properties. Compounds with a phenanthridine skeleton have been tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values in the single-digit micromolar range. Key findings include:
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
5k | B. subtilis | <10 |
7j | M. luteus | <10 |
These results indicate that structural motifs, particularly those incorporating charged nitrogen atoms and benzyl substituents, correlate with increased antibacterial activity .
Antitubercular Activity
The antitubercular properties of this compound derivatives have also been extensively studied. Recent evaluations revealed that certain analogues exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:
Compound | MIC (MABA) | MIC (LORA) |
---|---|---|
PA-01 | 61.31 μM | 62.09 μM |
PT-09 | 41.47 μM | 78.75 μM |
These compounds were further subjected to molecular docking studies to predict their binding interactions with mycobacterial DNA topoisomerase II, indicating a potential mechanism of action .
Case Studies
- Cappoen et al. Study : This research focused on tetrahydrobenzo-[j]-phenanthridine-7,12-diones and their antitubercular efficacy. Among the tested compounds, one exhibited an MIC value of 6.33 μM against Mtb H37Ra, demonstrating significant potential for further development as antitubercular agents .
- Synthesis and Evaluation of Phenanthridine Amides : A series of phenanthridine amide derivatives were synthesized and evaluated for their antitubercular activity against Mtb H37Rv. The most active compounds were subjected to in silico docking studies to explore their binding affinities .
Properties
CAS No. |
24499-89-6 |
---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H |
InChI Key |
DMCKXSDZCNNPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
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